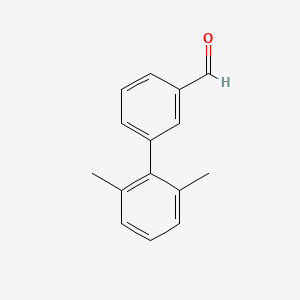

2',6'-Dimethylbiphenyl-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-5-3-6-12(2)15(11)14-8-4-7-13(9-14)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCADEVWRJSJBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630406 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691905-26-7 | |

| Record name | 2',6'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Sterically Hindered Biaryl Scaffolds

An In-Depth Technical Guide to the Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

The this compound molecule represents a class of sterically hindered biaryl compounds. These structures are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique conformational properties imposed by the ortho-substituents. The restricted rotation around the biphenyl axis can lead to atropisomerism and provides a rigid scaffold for designing molecules with specific three-dimensional orientations. The presence of a reactive carbaldehyde group offers a versatile handle for further synthetic transformations, making this compound a valuable intermediate.

This guide provides a comprehensive overview of the primary synthetic strategies for constructing this compound, with a focus on transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and offer insights into the practical considerations for achieving high yields and purity.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify the most practical bond disconnections. The central challenge is the formation of the sterically encumbered carbon-carbon bond between the two phenyl rings. Transition-metal catalysis is the most effective tool for this transformation.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary and highly effective strategies: the Suzuki-Miyaura coupling and the Kumada-Corriu coupling. Both rely on a palladium-catalyzed reaction between an organometallic nucleophile and an aryl halide electrophile.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis due to its mild conditions and high functional group tolerance.[1][2] The reaction couples an organoboron compound with an organohalide. For this specific target, the coupling partners are 2,6-dimethylphenylboronic acid and 3-bromobenzaldehyde.

Causality Behind Experimental Choices

-

Catalyst System: The steric hindrance posed by the two ortho-methyl groups on the boronic acid makes the transmetalation step of the catalytic cycle challenging.[3] Therefore, standard catalysts like Pd(PPh₃)₄ may give low yields. More effective systems utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which promote the difficult oxidative addition and reductive elimination steps required for hindered substrates.[1]

-

Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[3] An aqueous solution of a base like K₂CO₃, K₃PO₄, or Ba(OH)₂ is commonly used.[4] The choice of base can significantly impact the reaction rate and yield.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.[5]

Catalytic Cycle Workflow

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dimethylphenylboronic acid (1.2 equivalents), 3-bromobenzaldehyde (1.0 equivalent), and potassium carbonate (3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2 mol %), and a suitable ligand if required.

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Method 2: Kumada-Corriu Cross-Coupling

The Kumada-Corriu coupling utilizes a more nucleophilic organomagnesium (Grignard) reagent, which can be advantageous for coupling with sterically hindered partners.[6] However, the high reactivity of the Grignard reagent necessitates the protection of the aldehyde group on the electrophilic partner to prevent unwanted side reactions.

Causality Behind Experimental Choices

-

Aldehyde Protection: The Grignard reagent (2,6-dimethylphenylmagnesium bromide) would readily attack the aldehyde carbonyl of 3-bromobenzaldehyde. Therefore, the aldehyde must first be protected, typically as an acetal (e.g., by reacting with ethylene glycol or triethyl orthoformate). This protected group is stable to the Grignard reagent and can be easily removed later via acid hydrolysis.

-

Catalyst System: Palladium-based catalysts are highly effective, with palladium-phosphinous acid systems showing excellent performance for sterically crowded biaryl synthesis under mild conditions.[6] Nickel catalysts can also be employed.

-

Reaction Conditions: The reaction is typically run in anhydrous ethereal solvents like THF or diethyl ether at temperatures ranging from 0 °C to room temperature.[6]

Detailed Experimental Protocol: Kumada Coupling

Part A: Protection of 3-Bromobenzaldehyde

-

Setup: To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction: Add toluene as the solvent and heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Workup: Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain 3-bromo-1-(1,3-dioxolan-2-yl)benzene, which can often be used without further purification.

Part B: Kumada Coupling Reaction

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere, place the palladium catalyst (e.g., Pd(OAc)₂ with a phosphinous acid ligand, 1-2 mol %).

-

Reagent Addition: Add a solution of the protected 3-bromo-1-(1,3-dioxolan-2-yl)benzene (1.0 eq.) in anhydrous THF.

-

Grignard Addition: Slowly add a solution of 2,6-dimethylphenylmagnesium bromide (1.1-1.3 eq., commercially available or prepared from 2-bromo-m-xylene and magnesium) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC/GC-MS).

-

Quenching: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

Part C: Deprotection

-

Hydrolysis: After quenching, add 2M hydrochloric acid to the reaction mixture and stir vigorously at room temperature for 1-2 hours to hydrolyze the acetal.

-

Workup & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography as described for the Suzuki method.

Quantitative Data Summary

The choice of method often involves a trade-off between the number of steps and overall efficiency. The following table provides a conceptual comparison based on typical outcomes for sterically hindered couplings.

| Parameter | Suzuki-Miyaura Coupling | Kumada-Corriu Coupling |

| Starting Materials | 2,6-Dimethylphenylboronic Acid, 3-Bromobenzaldehyde | 2,6-Dimethylphenylmagnesium Bromide, 3-Bromobenzaldehyde |

| Number of Steps | 1 (Coupling) | 3 (Protection, Coupling, Deprotection) |

| Typical Yield | 65-85% | 70-90% (for the coupling step) |

| Functional Group Tolerance | High (Aldehyde is tolerated) | Low (Aldehyde must be protected) |

| Reagent Sensitivity | Boronic acids are air and moisture stable | Grignard reagents are highly sensitive to air and moisture |

| Key Advantage | Operational simplicity, fewer steps | High reactivity for difficult couplings |

Conclusion and Future Perspectives

Both Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions are powerful and reliable methods for the synthesis of this compound. The Suzuki-Miyaura coupling offers a more direct and operationally simpler route due to its tolerance of the aldehyde functional group. The Kumada coupling, while requiring additional protection and deprotection steps, can be a potent alternative, especially if the Suzuki reaction proves sluggish due to steric hindrance.

Emerging strategies, such as biocatalytic oxidative cross-coupling, may offer more sustainable and selective routes in the future, though they are currently less established for this specific substrate class.[7] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost of reagents, and available equipment.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. diva-portal.org [diva-portal.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. WO2009156359A2 - Method for producing substituted biphenyls - Google Patents [patents.google.com]

- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of 2',6'-Dimethylbiphenyl-3-carbaldehyde

An In-depth Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic aldehyde belonging to the biphenyl class of organic compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and liquid crystals. The presence of a reactive carbaldehyde group and the specific substitution pattern of the methyl groups on the biphenyl core make this molecule a valuable intermediate for the synthesis of more complex molecular architectures. Its structural features, particularly the hindered rotation around the biphenyl linkage due to the ortho-methyl groups, can impart unique conformational properties to its derivatives.

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who may consider this compound as a building block in their synthetic endeavors. We will delve into its structural identity, spectroscopic signature, chemical reactivity, and provide validated protocols for its synthesis and characterization.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure. This compound consists of two phenyl rings joined by a single bond. One ring is substituted with two methyl groups at the 2' and 6' positions, while the other ring bears a carbaldehyde (formyl) group at the 3-position.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde | [1] |

| CAS Number | 691905-26-7 | [2] |

| Molecular Formula | C₁₅H₁₄O | [2][3][4] |

| Molecular Weight | 210.27 g/mol | [2][4] |

| Exact Mass | 210.104465 Da | [2] |

| InChI Key | SCADEVWRJSJBOM-UHFFFAOYSA-N | [4] |

graph "2_6-Dimethylbiphenyl-3-carbaldehyde_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; C8 [label="C", pos="-2.8,2.4!"]; C9 [label="C", pos="-4.2,2.4!"]; C10 [label="C", pos="-4.9,1.2!"]; C11 [label="C", pos="-4.2,0!"]; C12 [label="C", pos="-2.8,0!"]; C13 [label="C", pos="-2.1,-1.2!"]; H13 [label="H", pos="-2.1,-2.2!"]; O13 [label="O", pos="-3.1,-1.2!"]; C14 [label="CH₃", pos="3.5,1.2!"]; C15 [label="CH₃", pos="-5.6,1.2!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C1 -- C13; C13 -- H13; C13 -- O13 [style=double]; C3 -- C14; C10 -- C15;

// Add implicit hydrogens for clarity H1 [label="H", pos="-0.5,-0.9!"]; H2 [label="H", pos="1.9,-0.9!"]; H4 [label="H", pos="1.9,3.3!"]; H5 [label="H", pos="-0.5,3.3!"]; H8 [label="H", pos="-2.3,3.3!"]; H9 [label="H", pos="-4.7,3.3!"]; H11 [label="H", pos="-4.7,-0.9!"]; H12 [label="H", pos="-2.3,-0.9!"];

C1 -- H1 [style=invis]; C2 -- H2 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; C8 -- H8 [style=invis]; C9 -- H9 [style=invis]; C11 -- H11 [style=invis]; C12 -- H12 [style=invis]; }

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, key properties can be compiled from supplier data sheets.

Summary of Physical Properties:

| Property | Value/Description | Source |

| Appearance | Liquid | [4] |

| Purity | ≥98% | [1][4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | Inferred |

| Melting Point | Not specified. Requires experimental determination. | |

| Boiling Point | Not specified. Requires experimental determination. |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of its aldehyde functional group and the stability of the biphenyl core.

Synthesis

The most versatile and widely adopted method for constructing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester) and an aryl halide, offering high functional group tolerance and generally good yields.[6][7]

For the synthesis of this compound, the logical disconnection points to 3-formylphenylboronic acid and 2-bromo-1,3-dimethylbenzene (or vice-versa) as the coupling partners.

Caption: General scheme for Suzuki-Miyaura cross-coupling synthesis.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle for a wide range of chemical transformations. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[8]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (2',6'-Dimethylbiphenyl-3-carboxylic acid) using mild oxidizing agents such as Tollens' reagent or stronger ones like potassium permanganate.[9]

-

Reduction: The aldehyde can be reduced to a primary alcohol ( (2',6'-Dimethylbiphenyl-3-yl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins, imines (with primary amines), and the extension of the carbon skeleton via reactions like the Wittig reaction or Grignard addition.[8]

Caption: Key chemical transformations of the aldehyde functional group.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to overlapping signals.

-

Aldehyde Proton (CHO): A singlet peak is expected far downfield, typically in the range of δ 9.8-10.1 ppm.

-

Aromatic Protons: Protons on the two phenyl rings will appear in the δ 7.0-8.0 ppm region. The protons on the aldehyde-bearing ring will show complex splitting patterns (doublets, triplets, and singlets) characteristic of a 1,3-disubstituted benzene ring. The protons on the dimethyl-substituted ring will likely appear as a multiplet.

-

Methyl Protons (CH₃): Due to the steric hindrance, the two methyl groups are chemically equivalent. They are expected to produce a sharp singlet around δ 2.0-2.3 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically appearing around δ 190-195 ppm.

-

Aromatic Carbons: A series of signals between δ 120-145 ppm will correspond to the 12 carbons of the biphenyl system. Quaternary carbons (those attached to other carbons and not hydrogens) will generally have weaker signals.

-

Methyl Carbons (CH₃): The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch is expected around 1700-1715 cm⁻¹.

-

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals for the methyl C-H bonds will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a strong molecular ion peak at m/z = 210.

-

Fragmentation: A prominent fragment is expected at m/z = 209, corresponding to the loss of a hydrogen atom ([M-H]⁺). Another significant fragment would be at m/z = 181, resulting from the loss of the aldehyde group ([M-CHO]⁺).

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Causality: This protocol utilizes a palladium catalyst to facilitate the C-C bond formation between an aryl bromide and an aryl boronic acid. Potassium phosphate is chosen as the base to activate the boronic acid and facilitate the catalytic cycle. A biphasic solvent system of ethanol/water is often effective for this type of transformation.[5]

Methodology:

-

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 2,6-dimethylphenylboronic acid (1.1 eq), and potassium phosphate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a degassed solvent mixture of ethanol and water (e.g., 3:1 ratio).

-

Add the palladium catalyst, such as palladium(II) hydroxide [Pd(OH)₂] (e.g., 0.01 eq), to the stirring mixture.

-

Heat the reaction mixture to 65-70 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Protocol 2: Purity and Identity Confirmation by HPLC-MS

Causality: This protocol uses reverse-phase HPLC to separate the product from impurities based on polarity. A C18 column is a standard choice for non-polar to moderately polar aromatic compounds. Mass spectrometry is used for definitive identity confirmation by providing the molecular weight of the eluting peak.

Methodology:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-500.

-

-

Analysis: Inject the sample. The product should elute as a major peak. The corresponding mass spectrum for this peak should show a prominent ion at m/z = 211.1 ([M+H]⁺), confirming the identity of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure and predictable chemical reactivity. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling. The aldehyde functionality serves as a versatile anchor for further chemical modifications, making it an attractive starting material for the development of novel pharmaceuticals and functional materials. While a full experimental characterization of its physical properties is warranted, this guide provides a solid, technically grounded foundation for scientists and researchers to effectively utilize this compound in their work.

References

- 1. 691905-26-7 Cas No. | 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

A Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of 2',6'-Dimethylbiphenyl-3-carbaldehyde, a key chemical intermediate with significant potential in pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust synthetic methodology, explores its applications as a scaffold in modern drug design, and provides essential safety and handling protocols.

Core Compound Identification and Properties

This compound is a biphenyl derivative characterized by a carbaldehyde group at the 3-position and two methyl groups at the 2' and 6' positions. This specific substitution pattern, particularly the sterically hindered nature of the dimethyl-substituted phenyl ring, imparts unique conformational and electronic properties that are of significant interest in the design of bioactive molecules.

Synonyms:

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for its use in synthetic chemistry, enabling accurate stoichiometric calculations and predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O | [3][4] |

| Molecular Weight | 210.27 g/mol | [3][5] |

| Appearance | Liquid | [3][4] |

| Purity | Typically ≥98% | [3] |

| InChI Key | SCADEVWRJSJBOM-UHFFFAOYSA-N | [3][4] |

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the industry-standard and most versatile method, celebrated for its high tolerance of various functional groups, use of relatively non-toxic boron reagents, and generally mild reaction conditions.[6][7]

The synthesis of this compound is logically designed via the coupling of an organoboron reagent with an organohalide. The strategic selection involves (2,6-dimethylphenyl)boronic acid and 3-bromobenzaldehyde, as this approach preserves the critical aldehyde functionality required for subsequent derivatization.

Conceptual Synthesis Workflow

Caption: Suzuki-Miyaura synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is a representative methodology for the synthesis of unsymmetrical biaryls, adapted for the specific target compound.[5]

Materials:

-

3-Bromobenzaldehyde (1.0 equiv)

-

(2,6-Dimethylphenyl)boronic acid (1.1 equiv)[6]

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Water (e.g., 4:1 v/v)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a three-necked round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add 3-bromobenzaldehyde, (2,6-dimethylphenyl)boronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction Execution: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromobenzaldehyde) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Self-Validation and Causality: The use of a biphasic solvent system (toluene/water) and an inorganic base (K₂CO₃) is crucial for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. The inert atmosphere prevents the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, ensuring catalytic turnover. Purification by chromatography is essential to remove unreacted starting materials, homocoupled byproducts, and residual catalyst.

Applications in Drug Development & Medicinal Chemistry

The structural motifs within this compound make it a valuable starting point for two key areas of therapeutic research: anticonvulsants and anti-inflammatory agents. Biphenyl derivatives are known to possess a wide range of biological activities.[8]

Precursor for Novel Anticonvulsant Agents

Aryl semicarbazones have emerged as a promising class of anticonvulsant agents, structurally distinct from classical drugs and potentially offering improved toxicity profiles.[2] The aldehyde functional group in this compound is an ideal chemical handle for the synthesis of semicarbazone derivatives.

Pharmacophore Hypothesis: The anticonvulsant activity of semicarbazones is attributed to a specific pharmacophore model which includes a lipophilic aryl region and a hydrogen-bonding semicarbazone moiety.[4] The biphenyl scaffold of the title compound serves as the lipophilic domain, which can be further functionalized to optimize binding and efficacy.

Synthetic Workflow to Anticonvulsant Candidate

Caption: Derivatization to a potential anticonvulsant agent.

Protocol: Synthesis of a Semicarbazone Derivative

-

Dissolve this compound (1.0 equiv) in ethanol in a round-bottomed flask.

-

In a separate flask, prepare a solution of semicarbazide hydrochloride (1.1 equiv) and sodium acetate (1.5 equiv) in a minimal amount of water. The sodium acetate acts as a base to liberate the free semicarbazide.

-

Add the aqueous semicarbazide solution to the ethanolic aldehyde solution.

-

Heat the mixture to reflux for 1-3 hours. The formation of the semicarbazone product often results in a precipitate.

-

Cool the reaction mixture, collect the solid product by suction filtration, wash with cold ethanol, and dry under vacuum.

The resulting compounds can then be evaluated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, to determine their anticonvulsant activity and neurotoxicity.[3][9]

Scaffold for Next-Generation Anti-Inflammatory Drugs (NSAIDs)

The biphenyl moiety is a privileged structure in anti-inflammatory drug design. For example, modifying existing NSAIDs like Flurbiprofen by adding geminal dimethyl groups has been explored to alter their activity profiles.[10] While many NSAIDs act by inhibiting cyclooxygenase (COX) enzymes, their carboxylic acid group is often linked to gastrointestinal side effects.[11]

This compound provides a scaffold that can be elaborated into non-acidic NSAID candidates or novel COX inhibitors. The aldehyde can be oxidized to the corresponding carboxylic acid, reduced to an alcohol for ether or ester linkages, or used in reductive amination to introduce diverse amine functionalities, thereby exploring a chemical space beyond traditional acidic NSAIDs.[12] This strategy aims to develop agents with improved efficacy and better safety profiles, potentially through dual inhibition of COX and lipoxygenase (LOX) pathways.[13]

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this compound. The following information is synthesized from standard Safety Data Sheets (SDS).

Hazard Identification:

-

Harmful if swallowed.[2]

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Precautions for Safe Handling:

-

Handle in a well-ventilated place or under a chemical fume hood.[14]

-

Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition and prevent the buildup of electrostatic charge.[2]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, seek medical attention.[2]

-

In Case of Skin Contact: Immediately wash the skin with copious amounts of water and soap. Remove contaminated clothing.[2]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[2]

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth. Do not induce vomiting.[2]

Conclusion

This compound (CAS: 691905-26-7) is a versatile chemical intermediate whose value is rooted in its robust synthesis via Suzuki-Miyaura coupling and the strategic reactivity of its aldehyde group. For drug development professionals, it represents a key starting material for synthesizing libraries of novel compounds targeting epilepsy and inflammatory conditions. Its unique sterically-hindered biphenyl scaffold offers an opportunity to design next-generation therapeutics with potentially improved potency, selectivity, and safety profiles. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in advanced research and development programs.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 8. ijsdr.org [ijsdr.org]

- 9. mdpi.com [mdpi.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Molecular Structure and Significance of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique combination of structural rigidity and conformational flexibility allows for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets.[3] Biphenyl derivatives have demonstrated a broad spectrum of therapeutic applications, including acting as anti-inflammatory agents, antihypertensives, and even anti-cancer drugs.[3] This guide focuses on a specific, functionally rich derivative: 2',6'-Dimethylbiphenyl-3-carbaldehyde. The strategic placement of methyl groups in the ortho positions of one phenyl ring and a carbaldehyde group on the other introduces fascinating structural and chemical properties, making it a valuable synthon for drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C15H14O.[4] Its structure consists of two phenyl rings connected by a single carbon-carbon bond. One ring is substituted with a carbaldehyde group at the 3-position, while the other is substituted with two methyl groups at the 2' and 6' positions.

| Property | Value | Source |

| Molecular Formula | C15H14O | [4][5] |

| Molecular Weight | 210.27 g/mol | [4][6] |

| Appearance | Typically a liquid or low-melting solid | [5] |

| InChI Key | SCADEVWRJSJBOM-UHFFFAOYSA-N | [5] |

The presence of the aldehyde functional group makes this molecule a versatile intermediate for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions, further expanding its utility in the synthesis of complex drug candidates.[7]

Atropisomerism: A Key Structural Feature

A critical aspect of the molecular structure of this compound is the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond.[8][9] In this molecule, the bulky methyl groups at the 2' and 6' positions sterically hinder the free rotation around the biphenyl C-C single bond.[8] This restricted rotation can lead to the existence of stable, separable enantiomers, a crucial consideration in drug development as different atropisomers can exhibit vastly different pharmacological and toxicological profiles.[9][10]

The stability of these atropisomers is dependent on the energy barrier to rotation. If the barrier is high enough, the enantiomers can be isolated. This has significant implications for drug design, as one enantiomer may be therapeutically active while the other could be inactive or even harmful.[9] Therefore, the synthesis and characterization of atropisomeric drugs require careful stereochemical control and analysis.

Caption: Atropisomers of this compound arising from hindered rotation.

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of substituted biphenyls like this compound is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose.[11][12] This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[11]

The choice of the Suzuki-Miyaura reaction is advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[12] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed from the reaction mixture.[12]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

3-Bromobenzaldehyde

-

2,6-Dimethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Degas the flask by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene (10 mL) and water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Spectroscopic Data | Expected Observations |

| ¹H NMR | - A singlet for the aldehyde proton (~9.9-10.1 ppm). - Aromatic protons in the range of 7.0-8.0 ppm with characteristic splitting patterns. - A singlet for the two equivalent methyl groups (~2.0-2.2 ppm). |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~190-193 ppm). - Aromatic carbon signals in the range of 120-140 ppm. - A signal for the methyl carbons (~18-22 ppm). |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups. - C=C stretching vibrations for the aromatic rings. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 210.27. |

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of potential drug candidates. The aldehyde functionality serves as a handle for further chemical modifications, allowing for the introduction of various pharmacophores. The atropisomeric nature of the biphenyl core can be exploited to develop highly selective and potent inhibitors of enzymes or receptors. The biphenyl structure itself is found in numerous approved drugs, highlighting its importance in the pharmaceutical industry.[1][2][3][13]

Caption: Synthetic utility of this compound in drug development.

Conclusion

This compound represents a molecule of significant interest to researchers and scientists in the field of drug development. Its structure embodies several key features that are highly sought after in medicinal chemistry: a privileged biphenyl scaffold, atropisomeric potential for stereospecific drug design, and a versatile aldehyde functionality for synthetic elaboration. A thorough understanding of its synthesis, stereochemistry, and chemical reactivity is paramount for leveraging its full potential in the creation of novel therapeutics.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3',4'-Dimethylbiphenyl-3-carbaldehyde | C15H14O | CID 2758543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 2',6'-Dimethylbiphenyl-3-carbaldehyde

Introduction

2',6'-Dimethylbiphenyl-3-carbaldehyde is a biaryl aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique structural architecture, featuring a sterically hindered biphenyl core, imparts specific chemical and physical properties that are crucial for its application in the development of novel molecular entities. The precise characterization of this molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary tools for unambiguous identification and purity assessment.

This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass spectra. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 3-(2,6-dimethylphenyl)benzaldehyde, is characterized by a biphenyl system where one phenyl ring is substituted with an aldehyde group at the 3-position, and the other phenyl ring possesses two methyl groups at the 2' and 6' positions.[1] The steric hindrance introduced by the ortho-methyl groups on one of the phenyl rings is expected to influence the dihedral angle between the two aromatic rings, which in turn will have a discernible effect on the NMR spectra.

References

An In-Depth Technical Guide to the Synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2',6'-Dimethylbiphenyl-3-carbaldehyde, a key intermediate in the production of various organic compounds, including pharmaceuticals. While the specific historical discovery of this compound is not extensively documented in readily available literature, its structural complexity points towards modern synthetic methodologies. This guide will focus on the most logical and widely applicable synthetic route: the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Introduction and Strategic Importance

This compound, with the chemical formula C₁₅H₁₄O and a molecular weight of 210.27 g/mol , is a biphenyl derivative of significant interest in organic synthesis.[1][2][3] Its structure, featuring a sterically hindered dimethylbiphenyl core coupled with a reactive carbaldehyde group, makes it a valuable precursor for the synthesis of more complex molecules. Notably, it serves as a building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs), where the biphenyl scaffold is a common motif. The aldehyde functionality provides a synthetic handle for a variety of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds.

The primary challenge in synthesizing this molecule lies in the controlled formation of the C-C bond between the two phenyl rings, especially with the steric hindrance imposed by the ortho-methyl groups on one of the rings. The Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard for such transformations due to its high functional group tolerance, mild reaction conditions, and generally high yields.[4][5][6]

The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or a boronate ester) and an organohalide or triflate.[6][7] This reaction has revolutionized the synthesis of biaryls and other conjugated systems.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, 3-bromobenzaldehyde) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (2,6-dimethylphenylboronic acid) reacts with the Pd(II) complex, transferring the 2,6-dimethylphenyl group to the palladium center and forming a new diorganopalladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The diorganopalladium(II) complex eliminates the final biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly when dealing with sterically hindered substrates.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 3132-99-8 | ≥98% | Major Chemical Suppliers |

| 2,6-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | 100379-00-8 | ≥97% | Major Chemical Suppliers |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | 99% | Major Chemical Suppliers |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Major Chemical Suppliers |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Major Chemical Suppliers |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 200 Proof | Major Chemical Suppliers |

| Water | H₂O | 18.02 | 7732-18-5 | Deionized | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromobenzaldehyde (10.0 g, 54.0 mmol), 2,6-dimethylphenylboronic acid (8.9 g, 59.4 mmol, 1.1 eq), and potassium carbonate (22.4 g, 162 mmol, 3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol (150 mL).

-

Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.25 g, 1.08 mmol, 2 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Add 100 mL of deionized water and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford this compound as a pale yellow oil.

Expected Yield and Characterization

-

Yield: 9.5 g (84%)

-

¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, CHO), 8.15 (s, 1H), 7.89 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.25-7.15 (m, 3H), 2.05 (s, 6H, 2 x CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 192.5, 141.2, 137.8, 136.9, 135.5, 132.1, 129.5, 129.1, 128.8, 128.2, 127.5, 20.8.

-

MS (EI): m/z (%) = 210 (M⁺, 100), 209 (M⁺-H, 80), 181 (M⁺-CHO, 40), 165 (15).

Visualization of Synthetic Workflow

Suzuki-Miyaura Reaction Mechanism

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This method provides a reliable and high-yielding route to this valuable synthetic intermediate. The protocol outlined in this guide, when followed with attention to detail, particularly regarding the exclusion of oxygen and the purity of reagents, will consistently produce the desired product in good yield. The versatility of the aldehyde functional group in the product opens up numerous possibilities for the synthesis of complex molecules for applications in medicinal chemistry and materials science.

References

- 1. This compound | C15H14O | CID 23082866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. diva-portal.org [diva-portal.org]

Unlocking the Potential of 2',6'-Dimethylbiphenyl-3-carbaldehyde: A Technical Guide for Advanced Research

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and organic synthesis, offering a unique combination of conformational rigidity and tunable electronic properties.[1][2][3][4] This in-depth technical guide focuses on a particularly intriguing, yet underexplored, derivative: 2',6'-Dimethylbiphenyl-3-carbaldehyde . The presence of a reactive carbaldehyde function, coupled with the sterically demanding ortho-dimethyl substitution pattern on one of the phenyl rings, presents a confluence of chemical features that opens up a wide array of potential research avenues. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust framework for investigating the synthetic, medicinal, and material science applications of this versatile building block. We will delve into plausible synthetic strategies, explore the nuanced reactivity of its sterically hindered functional groups, and propose novel research directions grounded in established chemical principles.

The Architectural Significance of this compound

The unique arrangement of functional groups in this compound dictates its potential utility. The biphenyl core provides a semi-rigid backbone, while the 3-carbaldehyde group serves as a versatile handle for a plethora of chemical transformations. Crucially, the 2',6'-dimethyl substitution pattern introduces significant steric hindrance around the biaryl axis. This has two profound consequences:

-

Atropisomerism: The restricted rotation around the C-C single bond connecting the two phenyl rings can give rise to stable, separable atropisomers (non-superimposable conformational isomers).[5][6] This introduces an element of axial chirality, a feature increasingly exploited in asymmetric catalysis and medicinal chemistry.

-

Modulated Reactivity: The steric bulk of the ortho-methyl groups can influence the reactivity of the nearby carbaldehyde, potentially leading to unique selectivity in chemical reactions.

This guide will explore how these architectural features can be harnessed for innovative research.

Strategic Synthesis of this compound

Retrosynthetic Analysis and Proposed Synthetic Routes

A logical retrosynthetic disconnection points towards two primary strategies:

-

Route A: Late-Stage Formylation. This approach involves the initial synthesis of the 2',6'-dimethylbiphenyl core, followed by the introduction of the carbaldehyde group.

-

Route B: Early-Stage Introduction of the Aldehyde Precursor. This strategy utilizes a coupling partner that already contains the formyl group or a protected equivalent.

The following diagram illustrates these two divergent synthetic pathways:

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Route B)

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids, making it an ideal choice for the synthesis of unsymmetrical biphenyls.[7]

Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 1-Bromo-2,6-dimethylbenzene | 576-22-7 | 185.06 g/mol | 1.0 mmol |

| 3-Formylphenylboronic acid | 87199-16-4 | 149.96 g/mol | 1.2 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.05 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 mmol |

| Toluene | 108-88-3 | 92.14 g/mol | 10 mL |

| Ethanol | 64-17-5 | 46.07 g/mol | 2 mL |

| Water (degassed) | 7732-18-5 | 18.02 g/mol | 2 mL |

Procedure:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-2,6-dimethylbenzene (1.0 mmol), 3-formylphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Justification of Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst for Suzuki-Miyaura couplings.

-

Base: Potassium carbonate is an effective base for this transformation and is generally well-tolerated by a variety of functional groups.

-

Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents, facilitating the reaction. Degassing the water is crucial to prevent oxidation of the palladium(0) catalyst.

Potential Research Area 1: Exploration of Aldehyde Reactivity in a Sterically Congested Environment

The aldehyde functionality is a cornerstone of organic synthesis, participating in a vast number of transformations. However, the steric hindrance imposed by the ortho-methyl groups in this compound is expected to modulate its reactivity, potentially leading to novel stereochemical outcomes or requiring optimized reaction conditions.

Olefination Reactions: A Gateway to Extended Conjugated Systems

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for converting aldehydes into alkenes.[8][9][10][11][12][13][14][15][16][17] Investigating these reactions with our target molecule can provide access to a range of stilbene-like derivatives with potential applications in materials science.

Caption: Olefination pathways for this compound.

Proposed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Objective: To synthesize an (E)-alkene derivative from this compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 691905-26-7 | 210.27 g/mol | 1.0 mmol |

| Triethyl phosphonoacetate | 867-13-0 | 224.19 g/mol | 1.1 mmol |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 g/mol | 1.2 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 15 mL |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol).

-

Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully remove the hexane via cannula.

-

Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.1 mmol) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Re-cool the reaction mixture to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Rationale for HWE over Wittig: The HWE reaction often provides better yields and higher (E)-selectivity for aldehydes, and the workup is generally simpler as the phosphate byproduct is water-soluble.[10]

Potential Research Area 2: Synthesis and Evaluation of Novel Biologically Active Compounds

The biphenyl moiety is a common feature in many approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[18] The carbaldehyde group of our target molecule can be readily converted into various pharmacologically relevant functional groups.

Reductive Amination to Access Novel Amines

Reductive amination is a robust method for synthesizing amines from aldehydes. The resulting amines can serve as key intermediates for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles with potential therapeutic applications.

Proposed Experimental Protocol: Reductive Amination

Objective: To synthesize a secondary amine derivative of this compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| This compound | 691905-26-7 | 210.27 g/mol | 1.0 mmol |

| Benzylamine | 100-46-9 | 107.15 g/mol | 1.1 mmol |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | 1.5 mmol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 10 mL |

| Acetic Acid | 64-17-5 | 60.05 g/mol | 0.1 mL |

Procedure:

-

To a round-bottom flask, dissolve this compound (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (10 mL).

-

Add a catalytic amount of acetic acid (0.1 mL).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Continue stirring at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Justification: STAB is a mild and selective reducing agent for imines, tolerating a wide range of functional groups.

Potential Research Area 3: Development of Novel Materials with Tailored Properties

Biphenyl derivatives are widely used in the development of advanced materials, particularly liquid crystals and organic light-emitting diodes (OLEDs), due to their rigid core and tunable electronic properties.[1][4][19][20][21][22] The unique substitution pattern of this compound makes it an attractive precursor for novel materials.

Liquid Crystal Precursors

The elongated, semi-rigid structure of biphenyls is a key feature for the design of liquid crystalline materials.[19][20][21][22] By extending the conjugation of this compound through olefination reactions (as described in Section 3.1) and introducing long alkyl chains, it is possible to synthesize novel calamitic (rod-like) liquid crystals. The atropisomerism of the core could lead to the formation of novel chiral nematic or smectic phases.

The Unexplored Dimension: Atroposelective Synthesis and Applications

The presence of ortho-substituents on the biphenyl scaffold creates a significant barrier to rotation, potentially allowing for the isolation of stable atropisomers.[5][6] This axial chirality is a valuable feature in modern organic chemistry.

Proposed Research Directions:

-

Atroposelective Synthesis: Developing catalytic asymmetric methods (e.g., atroposelective Suzuki-Miyaura coupling) to access enantiomerically enriched forms of this compound and its derivatives.[23]

-

Chiral Ligand Development: The aldehyde can be converted into phosphine or amine functionalities to create novel chiral ligands for asymmetric catalysis.

-

Chiral Probes and Materials: Enantiopure derivatives could be explored as chiral selectors in chromatography or as dopants for inducing helical structures in liquid crystal phases.

The following diagram illustrates the concept of atropisomerism in this system:

Caption: Atropisomers arising from restricted rotation.

Conclusion

This compound represents a largely untapped resource for chemical innovation. Its unique combination of a reactive aldehyde, a sterically hindered biphenyl core, and the potential for axial chirality provides a rich platform for exploration in synthetic methodology, medicinal chemistry, and materials science. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers to unlock the full potential of this versatile molecule. The exploration of its chemistry promises to yield not only novel compounds and materials but also a deeper understanding of the interplay between structure, reactivity, and function in complex organic molecules.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijsdr.org [ijsdr.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 23. pubs.acs.org [pubs.acs.org]

2',6'-Dimethylbiphenyl-3-carbaldehyde literature review

An In-Depth Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic aldehyde with a biphenyl backbone. Its structure, characterized by the presence of two methyl groups on one of the phenyl rings ortho to the biphenyl linkage, introduces significant steric hindrance. This steric constraint leads to the phenomenon of atropisomerism, where rotation around the single bond connecting the two phenyl rings is restricted, potentially giving rise to stable, separable enantiomers.[1][2][3] This unique stereochemical feature, combined with the reactive aldehyde group, makes this compound a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[4][5]

| Property | Value |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| CAS Number | 691905-26-7 |

| Appearance | Liquid |

| Purity | Typically >98% |

| InChI Key | SCADEVWRJSJBOM-UHFFFAOYSA-N |

Atropisomerism in this compound

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond.[1][2][6] In this compound, the bulky methyl groups at the 2' and 6' positions sterically clash with the hydrogen atoms at the 2 and 6 positions of the other phenyl ring, creating a significant energy barrier to rotation.[3] This restricted rotation can lead to the existence of two stable, non-superimposable mirror-image conformations (enantiomers), designated as (aR) and (aS).

The stability of these atropisomers is crucial in a biological context, as they can exhibit different pharmacological activities and metabolic profiles.[2] The classification of atropisomers is based on their half-life of racemization at 37 °C, with Class 3 atropisomers (t₁/₂ > 4.5 years) being considered suitable for drug development.[1]

Diagram: Atropisomerism in this compound

Caption: Representation of the (aR) and (aS) atropisomers of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[8] For the synthesis of this specific molecule, a suitable approach would involve the coupling of 3-formylphenylboronic acid with 2-bromo-1,3-dimethylbenzene.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: In a reaction vessel, dissolve 3-formylphenylboronic acid (1.2 equivalents) and 2-bromo-1,3-dimethylbenzene (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene and water.

-

Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2.0 equivalents).

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its aldehyde functional group. This group can undergo a variety of transformations, making the molecule a versatile intermediate for the synthesis of more complex structures.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2',6'-dimethylbiphenyl-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid derivative could be a precursor for amides and esters with potential biological activity.

-

Reduction: Reduction of the aldehyde, for example with sodium borohydride, yields the corresponding alcohol, (2',6'-dimethylbiphenyl-3-yl)methanol.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing nitrogen-containing functional groups.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon chain extension.

-

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel or aldol condensations, to form new carbon-carbon bonds. For instance, reaction with semicarbazide could yield semicarbazones, a class of compounds that has been investigated for anticonvulsant activity.[10]

Potential Applications in Medicinal Chemistry

The sterically hindered biphenyl scaffold is a recurring motif in medicinal chemistry. The 2',6'-disubstitution pattern can enforce a specific conformation that may be beneficial for binding to a biological target.[1][2]

-

Anticonvulsants: Aryl semicarbazones have shown promise as anticonvulsant agents.[10] The synthesis of semicarbazones from this compound could lead to novel compounds with potential efficacy in treating epilepsy.

-

Kinase Inhibitors: Atropisomeric kinase inhibitors have been developed where the different atropisomers exhibit distinct selectivity profiles.[1] The this compound core could be elaborated into kinase inhibitors where the atropisomerism plays a key role in achieving target selectivity.

-

Other Therapeutic Areas: The biphenyl moiety is present in numerous approved drugs for various indications. The unique conformational constraints of this compound make it an attractive starting point for the exploration of new chemical space in drug discovery.

Characterization

The characterization of this compound and its derivatives would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the methyl groups. The complexity of the aromatic region can provide information about the substitution pattern. A ¹H-NMR spectrum of the related 2',6'-dimethylbiphenyl-2-amine can provide comparative insights.[11]

-

¹³C NMR spectroscopy would show a signal for the carbonyl carbon (around 190 ppm) and distinct signals for the aromatic and methyl carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ would be indicative of the carbonyl group of the aldehyde.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its key features are the reactive aldehyde group and the sterically hindered biphenyl backbone, which gives rise to atropisomerism. Understanding the synthesis, reactivity, and stereochemical properties of this molecule is crucial for its effective utilization in the design and development of novel therapeutic agents and functional materials. The Suzuki-Miyaura coupling provides a reliable method for its synthesis, and the aldehyde functionality opens the door to a wide range of chemical transformations.

References

- 1. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]